molecular formula C12H12N6 B12438723 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine CAS No. 1506011-33-1

9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine

Cat. No.: B12438723
CAS No.: 1506011-33-1
M. Wt: 240.26 g/mol
InChI Key: TYCVQUWDSRQMKN-UHFFFAOYSA-N
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Description

9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a heterocyclic compound that features a purine core substituted with a 6-methylpyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 6-methylpyridin-2-ylmethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems offer advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the purine core.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)ethanamine
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Quinolinyl-pyrazoles

Uniqueness

What sets 9-((6-Methylpyridin-2-yl)methyl)-9H-purin-6-amine apart from similar compounds is its unique combination of a purine core with a 6-methylpyridin-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1506011-33-1

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

9-[(6-methylpyridin-2-yl)methyl]purin-6-amine

InChI

InChI=1S/C12H12N6/c1-8-3-2-4-9(17-8)5-18-7-16-10-11(13)14-6-15-12(10)18/h2-4,6-7H,5H2,1H3,(H2,13,14,15)

InChI Key

TYCVQUWDSRQMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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